Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified by chromatography to obtain a high yield of the desired compound.
Example Synthetic Route:
Reactants: N-Boc-piperazine, methyl 3-bromopropanoate, triethylamine (TEA)
Solvent: Anhydrous THF
Conditions: Room temperature, overnight stirring
Purification: Chromatography on silica gel
Chemical Reactions Analysis
Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the tert-butyl group.
Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4)
Hydrolysis: Aqueous acid (HCl) or base (NaOH)
Major Products:
Reduction: Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Oxidation: Tert-butyl 4-(3-carboxypropyl)piperazine-1-carboxylate
Hydrolysis: 4-(3-oxopropyl)piperazine-1-carboxylic acid
Scientific Research Applications
Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Biology: Used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: Potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets. The presence of the ketone and ester groups enables the formation of hydrogen bonds and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the tert-butyl and 3-oxopropyl groups in this compound provides distinct properties that make it valuable for specific applications.
Properties
IUPAC Name |
tert-butyl 4-(3-oxopropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCCSQFUNMANO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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